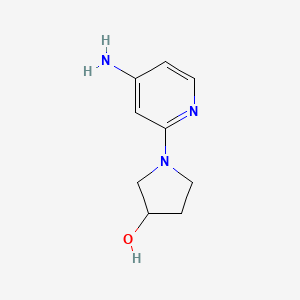

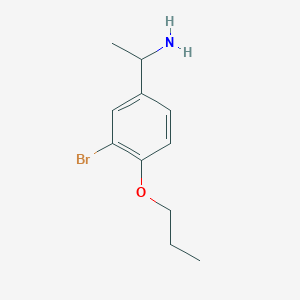

![molecular formula C13H10BrN3O2S B1445310 3-ブロモ-1-トシル-1H-ピラゾロ[3,4-b]ピリジン CAS No. 889451-24-5](/img/structure/B1445310.png)

3-ブロモ-1-トシル-1H-ピラゾロ[3,4-b]ピリジン

概要

説明

“3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 889451-24-5 . It has a molecular weight of 352.21 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Molecular Structure Analysis

The molecular structure of “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” can be represented by the Inchi Code: 1S/C13H10BrN3O2S/c1-9-4-6-10 (7-5-9)20 (18,19)17-13-11 (12 (14)16-17)3-2-8-15-13/h2-8H,1H3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” include a molecular weight of 352.21 .

科学的研究の応用

生物活性分子の合成

3-ブロモ-1-トシル-1H-ピラゾロ[3,4-b]ピリジン のコア構造は、幅広い生物活性分子の合成において中心的役割を果たします。 その反応性により、様々な置換基を導入することが可能となり、潜在的な薬理作用を持つ化合物を生み出すことができます .

治療薬の開発

研究者は、この化合物を医薬品化学分野で利用し、新しい治療薬を開発しています。 アデニンやグアニンなどのプリン塩基との類似性により、生物学的経路を調節できるアナログを作成するための貴重な足場となります .

材料科学

材料科学では、この化合物の独自の電子特性と構造特性により、特定の光学特性や電気特性を持つ新しい材料の開発に適しており、電子工学やフォトニクスで役立つ可能性があります .

ケミカルバイオロジープローブ

3-ブロモ-1-トシル-1H-ピラゾロ[3,4-b]ピリジン: 誘導体は、ケミカルバイオロジーにおいて化学プローブとして機能します。 これらは、分子レベルで生物学的プロセスを理解するのに役立ち、酵素機能やシグナル伝達経路に関する洞察を提供します .

農薬化学

この化合物の構造的多様性は、新規農薬の開発を可能にします。 構造を改変することで、研究者は、より優れた効力と環境への影響の少ない農薬や除草剤を開発することができます .

触媒

触媒の分野では、3-ブロモ-1-トシル-1H-ピラゾロ[3,4-b]ピリジン の誘導体は、様々な化学反応において配位子または触媒自体として使用することができ、反応速度や選択性を向上させます .

将来の方向性

The future directions for “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds could involve further exploration of their potential as TRK inhibitors . This could lead to the development of new treatments for diseases associated with the overexpression and continuous activation of TRKs .

作用機序

Target of Action

Pyrazolo[3,4-b]pyridines, a group of compounds to which 3-bromo-1-tosyl-1h-pyrazolo[3,4-b]pyridine belongs, have been associated with tropomyosin receptor kinases (trks) . TRKs play a crucial role in the proliferation and differentiation of cells .

Mode of Action

Related pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit trks .

Biochemical Pathways

Given its potential interaction with trks , it may influence pathways related to cell proliferation and differentiation.

Result of Action

Related pyrazolo[3,4-b]pyridine derivatives have shown promising antituberculotic activity .

生化学分析

Biochemical Properties

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the TRKA subtype, inhibiting its activity with an IC50 value of 56 nM . Additionally, it has shown selectivity for the MCF-7 and HUVEC cell lines .

Cellular Effects

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . The compound’s interaction with TRKA leads to the inhibition of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine exerts its effects by binding to the ATP pocket of TRKA, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of the intramembrane kinase domain, leading to the inhibition of downstream signaling pathways . The compound’s selectivity for TRKA over other kinases is attributed to its unique structural features .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine have been observed to change over time . The compound exhibits good plasma stability and low inhibitory activity towards a panel of cytochrome P450 isoforms, except CYP2C9 . Long-term studies have shown that it maintains its inhibitory effects on TRKA over extended periods .

Dosage Effects in Animal Models

The effects of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models . At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors . Its metabolism primarily involves cytochrome P450 isoforms, with CYP2C9 being an exception . The compound’s metabolic stability contributes to its prolonged inhibitory effects on TRKA .

Transport and Distribution

Within cells and tissues, 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is primarily within the cytoplasm, where it interacts with TRKA . The compound’s activity is influenced by its localization, as it needs to be in proximity to TRKA to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

特性

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2S/c1-9-4-6-10(7-5-9)20(18,19)17-13-11(12(14)16-17)3-2-8-15-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNVMTSUQQQPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

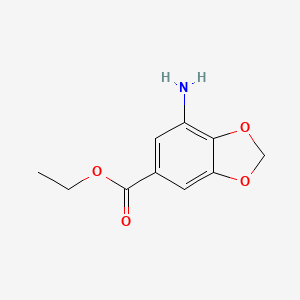

![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)

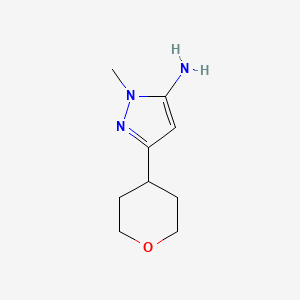

![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)

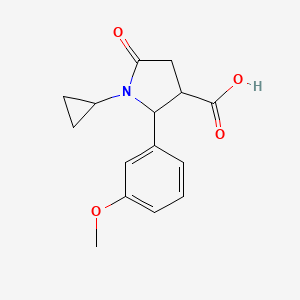

![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)

![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)

![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)

![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)